molecular formula C9H9F2NO2 B2925409 Methyl 2-amino-2-(2,5-difluorophenyl)acetate CAS No. 1218389-72-0

Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Cat. No. B2925409
CAS RN: 1218389-72-0
M. Wt: 201.173
InChI Key: BHZBIYYWIUHYAX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H9F2NO2 . It is also known by its IUPAC name, methyl amino(2,5-difluorophenyl)acetate hydrochloride . The compound has a molecular weight of 237.63 .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is 1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is a powder at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

"Methyl 2-amino-2-(2,5-difluorophenyl)acetate" and its derivatives are utilized in synthetic chemistry for the creation of complex molecules. For instance, (Yan Shi et al., 2020) describes the detection of a synthetic cannabinoid, where derivatives of similar structures to "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" were identified in human hair, showcasing its relevance in forensic science. This highlights the compound's utility in developing analytical methods for novel synthetic cannabinoids.

Materials Science and Engineering

In materials science, derivatives of "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" are explored for their potential in creating new polymers. For example, (Y. Guillaneuf et al., 2010) discusses the development of a new alkoxyamine for nitroxide-mediated photopolymerization, indicating the role of such compounds in advancing photopolymerization techniques.

Biomedical Research

In the realm of biomedical research, "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" derivatives have been studied for their potential as building blocks in drug discovery. For instance, (T. S. Basu Baul et al., 2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, demonstrating the compound's relevance in synthesizing agents with potential therapeutic applications.

Analytical Chemistry

In analytical chemistry, derivatives of "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" are used in method development for the analysis of complex biological matrices. (K. Stellner et al., 1973) employed such derivatives in the determination of aminosugar linkages in glycolipids, showcasing its importance in biochemical analysis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-amino-2-(2,5-difluorophenyl)acetate are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of Methyl 2-amino-2-(2,5-difluorophenyl)acetate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects. More research is needed to describe these effects in detail.

properties

IUPAC Name

methyl 2-amino-2-(2,5-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBIYYWIUHYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2,5-difluorophenyl)acetate

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